

Application Notes and Protocols: Copanlisib In Vitro Cell Viability Assay

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Audience: Researchers, scientists, and drug development professionals.

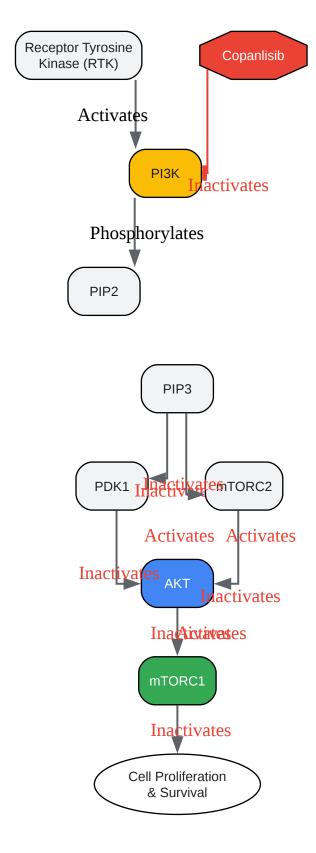
Introduction

Copanlisib (formerly BAY 80-6946) is a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K- α and PI3K- δ isoforms.[1][2] [3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][5] **Copanlisib** exerts its anti-tumor effects by blocking this pathway, leading to the induction of apoptosis and inhibition of cell proliferation in malignant cells.[2][3][5] These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines in response to **Copanlisib** treatment using the MTT assay, a widely used colorimetric method.

Mechanism of Action of Copanlisib

Copanlisib is an ATP-competitive inhibitor of all four class I PI3K isoforms (α , β , γ , and δ), with IC50 values of 0.5 nM, 3.7 nM, 6.4 nM, and 0.7 nM for PI3K α , PI3K β , PI3K γ , and PI3K δ , respectively.[1][6][7] By inhibiting PI3K, **Copanlisib** prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This in turn inhibits the activation of downstream effectors such as AKT and mammalian target of rapamycin (mTOR), which are crucial for cell growth and survival.[1][5]





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Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Copanlisib.



Quantitative Data Presentation

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of **Copanlisib** in various cancer cell lines as reported in the literature.

Cell Line	Cancer Type	IC50 (nM)	Assay Type	Reference
GIST-T1	Gastrointestinal Stromal Tumor	54.5	CellTiter-Glo	[8]
GIST-T1/670	Imatinib- Resistant GIST	278.8	CellTiter-Glo	[8]
GIST430/654	Imatinib- Resistant GIST	78.7	CellTiter-Glo	[8]
Huh7	Hepatocellular Carcinoma	47.9	MTT Assay	[6][9]
HepG2	Hepatocellular Carcinoma	31.6	MTT Assay	[6][9]
Нер3В	Hepatocellular Carcinoma	72.4	Not Specified	[6]
PIK3CA-mutant	Various Cancers	19 (mean)	Not Specified	[7]
HER2-positive	Breast Cancer	17 (mean)	Not Specified	[7]
B-cell lymphomas	Lymphoma	Lower than T-cell lymphomas	Not Specified	[10]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining cell viability upon treatment with **Copanlisib** using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [11] Viable cells with active metabolism convert the yellow MTT into a purple formazan product. [12]



Materials:

- · Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Copanlisib (stock solution in DMSO)
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader

Procedure:

- · Cell Seeding:
 - Harvest and count cells. Ensure cell viability is >90% using a method like trypan blue exclusion.
 - Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium.
 - Include wells with medium only to serve as a blank control.
 - Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
- Drug Treatment:
 - Prepare serial dilutions of **Copanlisib** in complete culture medium from the stock solution.
 The final concentrations should span a range appropriate for determining the IC50 value



(e.g., 0.1 nM to $10 \mu\text{M}$).

- Include a vehicle control (medium with the same concentration of DMSO used for the highest Copanlisib concentration).
- \circ Carefully remove the medium from the wells and add 100 μ L of the prepared drug dilutions to the respective wells.
- Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
- MTT Addition and Incubation:
 - After the incubation period, add 10 μL of MTT solution (5 mg/mL) to each well.[11]
 - Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
- Solubilization of Formazan:
 - After the incubation with MTT, carefully remove the medium containing MTT.
 - Add 100 μL of the solubilization solution to each well to dissolve the purple formazan crystals.[12]
 - Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Absorbance Measurement:
 - Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[11]
- Data Analysis:
 - Subtract the absorbance of the blank wells from all other readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

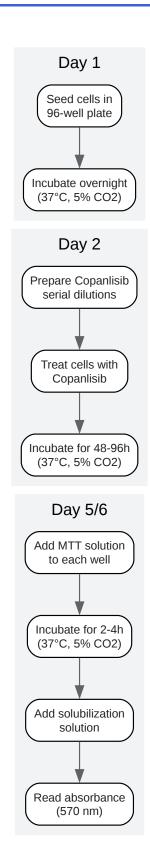






- % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- Plot the percentage of cell viability against the logarithm of the Copanlisib concentration to generate a dose-response curve.
- Determine the IC50 value from the dose-response curve.





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Caption: Experimental Workflow for the MTT Cell Viability Assay.



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